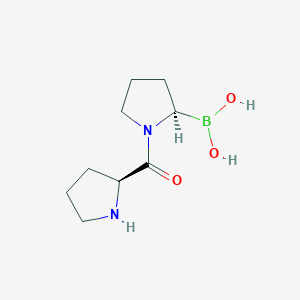
Aranochlor A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E,4E)-N-[(1S,2R,2’R,6R)-4-chloro-2’-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5’-oxolane]-3’-yl]-4,6-dimethyldodeca-2,4-dienamide is a complex organic molecule characterized by its unique spirocyclic structure. This compound features a spiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5’-oxolane] core, which is a bicyclic system with an oxygen bridge. The presence of multiple functional groups, including a chloro, hydroxy, and amide group, makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N-[(1S,2R,2’R,6R)-4-chloro-2’-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5’-oxolane]-3’-yl]-4,6-dimethyldodeca-2,4-dienamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This can be achieved through a [4+2] cycloaddition reaction, where a diene reacts with a dienophile to form the bicyclic system.
Introduction of functional groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound (2E,4E)-N-[(1S,2R,2’R,6R)-4-chloro-2’-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5’-oxolane]-3’-yl]-4,6-dimethyldodeca-2,4-dienamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group can yield a variety of substituted derivatives.
Scientific Research Applications
The compound (2E,4E)-N-[(1S,2R,2’R,6R)-4-chloro-2’-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5’-oxolane]-3’-yl]-4,6-dimethyldodeca-2,4-dienamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s functional groups suggest potential pharmacological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E,4E)-N-[(1S,2R,2’R,6R)-4-chloro-2’-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5’-oxolane]-3’-yl]-4,6-dimethyldodeca-2,4-dienamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with functional groups such as hydroxy, chloro, and amide groups. Examples include:
Spiro[4.5]decane derivatives: These compounds have a similar spirocyclic core but differ in the functional groups attached.
Oxabicyclo[4.1.0]heptane derivatives: These compounds share the oxabicyclo core but have different substituents.
Uniqueness
The uniqueness of (2E,4E)-N-[(1S,2R,2’R,6R)-4-chloro-2’-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5’-oxolane]-3’-yl]-4,6-dimethyldodeca-2,4-dienamide lies in its combination of functional groups and spirocyclic structure, which confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C23H32ClNO5 |
|---|---|
Molecular Weight |
438 g/mol |
IUPAC Name |
(2E,4E)-N-[(1S,2R,2'R,6R)-4-chloro-2'-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C23H32ClNO5/c1-4-5-6-7-8-14(2)11-15(3)9-10-18(26)25-17-13-23(30-22(17)28)12-16(24)19(27)20-21(23)29-20/h9-12,14,17,20-22,28H,4-8,13H2,1-3H3,(H,25,26)/b10-9+,15-11+/t14?,17?,20-,21-,22+,23-/m0/s1 |
InChI Key |
JXZMSDXQKQMWKD-UYTIHBCGSA-N |
Isomeric SMILES |
CCCCCCC(C)/C=C(\C)/C=C/C(=O)NC1C[C@]2(C=C(C(=O)[C@H]3[C@@H]2O3)Cl)O[C@H]1O |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C=C(C(=O)C3C2O3)Cl)OC1O |
Synonyms |
aranochlor A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid](/img/structure/B1247990.png)
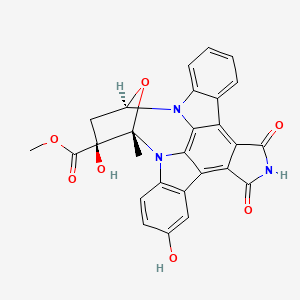
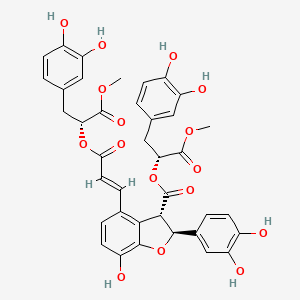
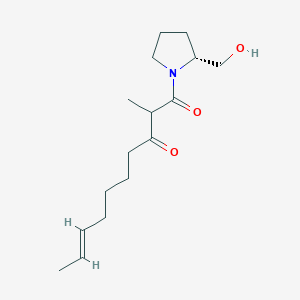
![7-hydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16,17-trimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one](/img/structure/B1247996.png)
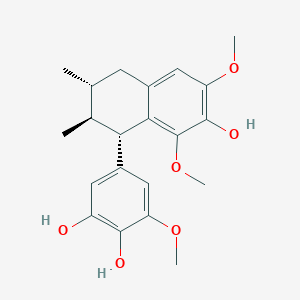
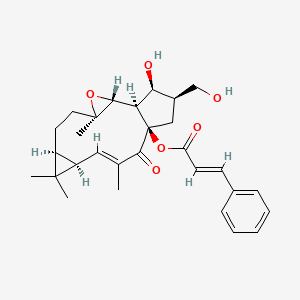

![7-(1-hydroxy-2,3-dimethylbutyl)-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-diene-12,16,18-triol](/img/structure/B1248001.png)



